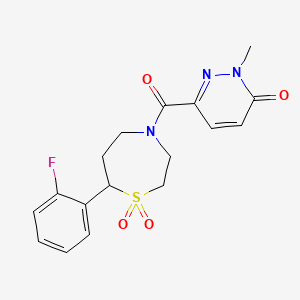

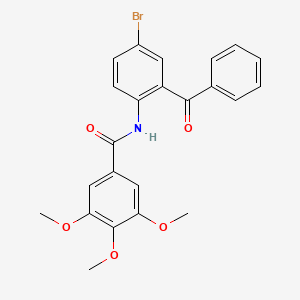

N-(2-苯甲酰-4-溴苯基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-benzoyl-4-bromophenyl)-2-(ethylamino)propanamide” is a molecule that contains a total of 43 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 secondary .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For example, the synthesis of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” involves reactions with N-Bromosuccinimide in dichloromethane, followed by reactions with sodium hydrogencarbonate or sodium carbonate .Molecular Structure Analysis

The molecular formula of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” is C15H11Br2NO2, with a molecular weight of 397.06134 .Chemical Reactions Analysis

The chemical reactions of related compounds are complex and often involve multiple steps. For example, the reaction of “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” with ammonia in methanol, followed by reaction with acetic acid and sodium cyanoborohydride .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, “N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide” has a molecular weight of 397.06134 .科学研究应用

催化

Facchetti 等人 (2016) 开发了用于酮还原的钌催化剂,使用涉及苯甲酰乙酰胺合成的衍生工艺,突出了该化合物在促进用于有机合成和工业过程的催化剂生产中必不可少的反应中的作用 (Facchetti 等人,2016)。

抗菌活性

Desai 等人 (2013) 合成了含有噻唑和噻唑烷的氟苯甲酰胺,对各种细菌和真菌菌株表现出有希望的抗菌特性,表明 N-(2-苯甲酰-4-溴苯基)-3,4,5-三甲氧基苯甲酰胺类似物在开发新的抗菌剂方面具有潜力 (Desai 等人,2013)。

核苷合成

Kempe 等人 (1982) 探索了核糖核苷酸的选择性苯甲酰化,用于 RNA 和 DNA-RNA 混合物合成,证明了苯甲酰胺衍生物在核苷酸的精确化学修饰中的效用,这对于研究和治疗应用至关重要 (Kempe 等人,1982)。

结构化学

Saeed 和 Simpson (2012) 研究了相关苯甲酰胺化合物的晶体结构,揭示了分子间相互作用以及取代基在影响分子组装和稳定性中的作用,这对于材料和药物的设计至关重要 (Saeed & Simpson,2012)。

聚合物科学

Butt 等人 (2005) 使用苯甲酰胺衍生物合成了新型芳香族聚酰亚胺,为开发具有增强热稳定性和机械性能的材料以用于先进技术应用做出了贡献 (Butt 等人,2005)。

抗精神病研究

Högberg 等人 (1990) 探索了苯甲酰胺衍生物的抗多巴胺能特性,表明它们作为抗精神病剂的潜力,并有助于理解多巴胺受体相互作用,这对于开发新的精神疾病治疗方法至关重要 (Högberg 等人,1990)。

代谢研究

Spasov 等人 (2017) 合成了显示出二肽基肽酶-4 抑制和抗血小板活性的化合物,表明苯甲酰胺衍生物可用于探索代谢途径和开发治疗代谢疾病的疗法 (Spasov 等人,2017)。

作用机制

Target of Action

The primary targets of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide are currently unknown. This compound is structurally similar to other benzodiazepines, which typically target the GABA_A receptors . .

Mode of Action

If it behaves like other benzodiazepines, it may enhance the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

Benzodiazepines typically affect the GABAergic system, enhancing the inhibitory effects of GABA and leading to decreased neuronal excitability .

Pharmacokinetics

As with other benzodiazepines, it is likely to be well-absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by these factors.

Result of Action

If it behaves like other benzodiazepines, it may lead to decreased neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects .

属性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEBLMIHTZOFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992624.png)

![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)